molecular formula C9H6Br2N2O B1602050 N-(2,4-Dibromo-6-cyanophenyl)acetamide CAS No. 189635-00-5

N-(2,4-Dibromo-6-cyanophenyl)acetamide

Cat. No.: B1602050
CAS No.: 189635-00-5
M. Wt: 317.96 g/mol
InChI Key: QDUDNKJTBNQDMX-UHFFFAOYSA-N
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Description

N-(2,4-Dibromo-6-cyanophenyl)acetamide: is a chemical compound with the molecular formula C9H6Br2N2O . It is characterized by the presence of bromine and cyano groups on a phenyl ring, which is further substituted with an acetamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Cyanation: The compound can be synthesized by first brominating a phenyl ring and then introducing a cyano group at the appropriate positions. This typically involves the use of brominating agents such as bromine (Br2) and cyanating agents like copper(I) cyanide (CuCN).

  • Acetylation: The final step involves acetylating the brominated and cyanated phenyl ring using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base such as pyridine.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves large-scale reactors and controlled reaction conditions to maintain consistency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.

  • Substitution: The bromine atoms on the phenyl ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and reaction conditions like elevated temperatures and solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Alkylated or arylated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: N-(2,4-Dibromo-6-cyanophenyl)acetamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

  • N-(2,4-Dibromophenyl)acetamide: Lacks the cyano group.

  • N-(2,4-Dibromo-6-methylphenyl)acetamide: Has a methyl group instead of a cyano group.

  • N-(2,4-Dibromo-6-ethynylphenyl)acetamide: Contains an ethynyl group instead of a cyano group.

Uniqueness: N-(2,4-Dibromo-6-cyanophenyl)acetamide is unique due to the presence of both bromine and cyano groups on the phenyl ring, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N-(2,4-dibromo-6-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUDNKJTBNQDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571967
Record name N-(2,4-Dibromo-6-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189635-00-5
Record name N-(2,4-Dibromo-6-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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